

# Vildagliptin-d3 chemical properties and synthesis

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## Compound of Interest

Compound Name: Vildagliptin-d3

Cat. No.: B564976

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## Vildagliptin-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of **Vildagliptin-d3**, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

## Chemical Properties

**Vildagliptin-d3** is a stable, isotopically labeled form of Vildagliptin, where three hydrogen atoms have been replaced by deuterium. This labeling is typically at the 2, 5, and 5-positions of the pyrrolidine ring. The primary application of **Vildagliptin-d3** is as an internal standard in pharmacokinetic and metabolic studies, allowing for accurate quantification of Vildagliptin in biological matrices by mass spectrometry.

## General Information

Property	Value	Reference(s)
IUPAC Name	(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1 <sup>3,7</sup> ]dec-1-yl)amino]acetyl]-2-(pyrrolidine-2,5,5-d3)carbonitrile	[1][2][3]
Synonyms	(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-(pyrrolidine-d3)carbonitrile; LAF 237-d3; NVP-LAF 237-d3; Galvus-d3	[3]
CAS Number	1217546-82-1	[1][2][4]
Molecular Formula	C <sub>17</sub> H <sub>22</sub> D <sub>3</sub> N <sub>3</sub> O <sub>2</sub>	[1][2][4]
Appearance	Off-white to pale beige solid	

## Physicochemical Data

Property	Value	Reference(s)
Molecular Weight	306.42 g/mol	[1][2][4]
Exact Mass	306.21350729 Da	[3]
Melting Point	>146 °C (decomposes)	
Boiling Point	No data available for Vildagliptin-d3. For unlabeled Vildagliptin: ~531.3 °C at 760 mmHg (predicted)	
Purity (by HPLC)	>95%	[2]

## Solubility

While specific solubility data for **Vildagliptin-d3** is not readily available, the solubility of unlabeled Vildagliptin provides a reasonable approximation.

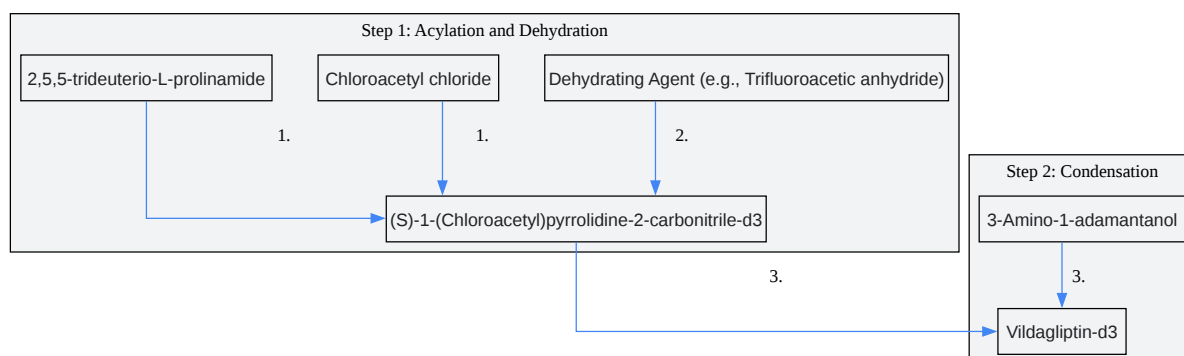
Solvent	Solubility	Reference(s)
Water	Freely Soluble	[5]
Methanol	Soluble	
Ethanol	~15 mg/mL	
Dimethylformamide (DMF)	~20 mg/mL	
Dimethyl sulfoxide (DMSO)	~15 mg/mL	
Phosphate Buffered Saline (PBS, pH 7.2)	~10 mg/mL	

## Synthesis of Vildagliptin-d3

The synthesis of **Vildagliptin-d3** typically follows a similar pathway to that of unlabeled Vildagliptin, with the key difference being the introduction of deuterium atoms at specific positions. This is most commonly achieved by using a deuterated starting material, such as 2,5,5-trideuterio-L-prolinamide.

## Synthetic Workflow

The following diagram illustrates a probable synthetic route for **Vildagliptin-d3**.



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A probable synthetic workflow for **Vildagliptin-d3**.

## Experimental Protocols

The following are generalized experimental protocols based on the synthesis of unlabeled Vildagliptin, adapted for the preparation of its deuterated analog.

### Step 1 & 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile-d3 (Intermediate C)

This key intermediate is synthesized from 2,5,5-trideuterio-L-prolinamide. The process involves two main reactions: acylation followed by dehydration.

- Materials: 2,5,5-trideuterio-L-prolinamide, Chloroacetyl chloride, a suitable solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), and a dehydrating agent (e.g., trifluoroacetic anhydride or cyanuric chloride).
- Procedure (based on similar non-deuterated synthesis):

- Acylation: 2,5,5-trideuterio-L-prolinamide is dissolved in an appropriate solvent. Chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide-d3.
- Dehydration: The resulting amide is then treated with a dehydrating agent. For instance, trifluoroacetic anhydride is added to the reaction mixture at a low temperature, followed by stirring at room temperature.
- Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product can be purified by crystallization or column chromatography to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d3.

### Step 3: Synthesis of **Vildagliptin-d3** (Final Product E)

The final step involves the condensation of the deuterated intermediate with 3-Amino-1-adamantanol.

- Materials: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile-d3, 3-Amino-1-adamantanol, a base (e.g., Potassium carbonate), and a suitable solvent (e.g., Dimethylformamide (DMF) or Isopropyl acetate).
- Procedure (based on similar non-deuterated synthesis):
  - A mixture of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d3, 3-Amino-1-adamantanol, and potassium carbonate in a suitable solvent is heated.
  - The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  - Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated, and the crude **Vildagliptin-d3** is purified by recrystallization from an appropriate solvent system (e.g., isopropyl acetate) to afford the final product as a solid.

## Analytical Data

A Certificate of Analysis for **Vildagliptin-d3** confirms its identity and purity through various analytical techniques. While the actual spectra were not publicly available, the results from these analyses are summarized below.

## High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **Vildagliptin-d3**. A typical purity specification is greater than 95%.<sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H-NMR spectroscopy is a crucial tool for confirming the structure of **Vildagliptin-d3** and verifying the positions of deuterium incorporation. The absence of signals at the 2 and 5-positions of the pyrrolidine ring in the <sup>1</sup>H-NMR spectrum, which are present in the spectrum of unlabeled Vildagliptin, would confirm successful deuteration.

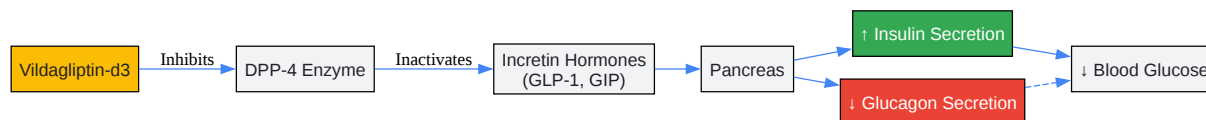
While an experimental <sup>1</sup>H-NMR spectrum for **Vildagliptin-d3** is not publicly available, a patent for unlabeled Vildagliptin provides the following <sup>1</sup>H-NMR data (400MHz, DMSO-d<sub>6</sub>): δ 1.35-1.52 (m, 14H), 1.93-2.03 (m, 2H, OH, NH), 2.05-2.18 (m, 4H), 2.48-2.50 (s, 2H), 3.28-3.34 (m, 2H), 4.45-4.50 (dd, 1H, CHCN).<sup>[1]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Vildagliptin-d3**. The expected molecular ion peak would be at m/z 307.2 [M+H]<sup>+</sup>, which is 3 units higher than that of unlabeled Vildagliptin (m/z 304.2 [M+H]<sup>+</sup>), confirming the incorporation of three deuterium atoms.<sup>[1]</sup> A Certificate of Analysis confirms that the mass spectrum is consistent with the structure of **Vildagliptin-d3**.

## Signaling Pathways and Logical Relationships

As **Vildagliptin-d3** is chemically and pharmacologically equivalent to Vildagliptin, it acts as a DPP-4 inhibitor. The following diagram illustrates the mechanism of action.



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Mechanism of action of **Vildagliptin-d3**.

## Conclusion

This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for **Vildagliptin-d3**. The provided data, compiled from various sources, offers a solid foundation for researchers and professionals working with this stable isotope-labeled compound. While a detailed, step-by-step synthesis protocol and complete spectral data for the deuterated analog are not fully available in the public domain, the information presented herein allows for a clear understanding of its characteristics and a logical approach to its preparation.

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## References

- 1. CN104744334A - Preparation method for vildagliptin - Google Patents [patents.google.com]
- 2. Vildagliptin-d3 | CAS 1217546-82-1 | LGC Standards [lgcstandards.com]
- 3. (2S)-1-(N-((5R,7S)-3-Hydroxytricyclo(3.3.1.1~3,7~)decan-1-yl)glycyl)(2,5,5~2~H\_3\_)pyrrolidine-2-carbonitrile | C17H25N3O2 | CID 71752939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vildagliptin-D3 | CAS No- 1217546-82-1 | Simson Pharma Limited [simsonpharma.com]
- 5. researchgate.net [researchgate.net]

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